molecular formula C8H9NO2 B038589 6-Methoxy-5-methylpyridine-2-carbaldehyde CAS No. 123506-65-0

6-Methoxy-5-methylpyridine-2-carbaldehyde

Cat. No.: B038589
CAS No.: 123506-65-0
M. Wt: 151.16 g/mol
InChI Key: OCSDLSHUOKPSCR-UHFFFAOYSA-N
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Description

6-Methoxy-5-methylpyridine-2-carbaldehyde (CAS 123506-65-0) is a high-purity pyridine-based chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a reactive aldehyde group on a methoxy- and methyl- substituted pyridine ring, making it a versatile precursor for the synthesis of diverse heterocyclic scaffolds. Key Research Applications & Value: Pharmaceutical Intermediate: Serves as a key synthetic intermediate for developing active pharmaceutical ingredients (APIs). Pyridine-2-carbaldehyde derivatives are established precursors in the synthesis of drugs like Bisacodyl and Sodium picosulfate . Anticancer Agent Development: The pyridine ring is a privileged scaffold in oncology research. This compound can be utilized to synthesize novel molecules for evaluation against various cancer cell lines, contributing to the search for new chemotherapeutic agents . Ligand Synthesis in Coordination Chemistry: The structure allows it to act as an organic ligand for forming metal complexes, which are often investigated for their biological activity, including potential anticancer properties . Building Block for Heterocyclic Compounds: The reactive aldehyde group is amenable to condensation and cyclization reactions, enabling the construction of more complex, drug-like molecules for biological screening . Handling & Usage: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the compound in a suitably controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-5-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(5-10)9-8(6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSDLSHUOKPSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261973
Record name 6-Methoxy-5-methyl-2-pyridinecarboxaldehyde
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123506-65-0
Record name 6-Methoxy-5-methyl-2-pyridinecarboxaldehyde
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Record name 6-Methoxy-5-methyl-2-pyridinecarboxaldehyde
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Record name 6-methoxy-5-methylpyridine-2-carbaldehyde
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Chemical Reactivity and Transformational Chemistry of 6 Methoxy 5 Methylpyridine 2 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a versatile functional group known for its electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is central to various chemical transformations.

Condensation Reactions with Amines and Hydrazines: Schiff Base Formation

The reaction of an aldehyde with a primary amine or a hydrazine (B178648) derivative is a classic condensation reaction that results in the formation of an imine, commonly known as a Schiff base, or a hydrazone, respectively. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. While this is a fundamental reaction for aldehydes, specific studies detailing the synthesis and characterization of Schiff bases or hydrazones derived from 6-Methoxy-5-methylpyridine-2-carbaldehyde were not identified in the search results. nih.govresearchgate.netmdpi.com

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds. The process involves the initial formation of an imine or enamine intermediate through the condensation of the aldehyde with an amine, which is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. acsgcipr.orgthieme-connect.com Borane-amine complexes, such as pyridine (B92270) borane (B79455) or 5-ethyl-2-methylpyridine (B142974) borane (PEMB), are also effective reagents for this purpose. acsgcipr.orgrsc.orgresearchgate.net However, literature specifically applying these reductive amination strategies to this compound is not available in the provided search results.

Formation of α,β-Unsaturated Ketones

The formation of α,β-unsaturated ketones from an aldehyde typically involves a base- or acid-catalyzed aldol (B89426) condensation reaction with a ketone, often referred to as a Claisen-Schmidt condensation. This reaction relies on the enolate of the ketone acting as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate can then undergo dehydration to yield the conjugated α,β-unsaturated ketone. nih.gov No documented examples of this reaction specifically utilizing this compound were found.

Heterocyclization Reactions: Synthesis of Annulated Pyridine Systems

The aldehyde functionality of this compound serves as a key electrophilic site for constructing fused heterocyclic ring systems.

Formation of 1,2,4-Triazines and 1,2,4-Triazine (B1199460) 4-Oxides

A common route for the synthesis of 1,2,4-triazine rings involves the condensation of a 1,2-dicarbonyl compound with an amidrazone. Alternatively, α-acylhydrazones can react with ammonia (B1221849) or amines. While various synthetic methods for 1,2,4-triazines exist, researchgate.netnih.govmdpi.comijpsr.info research detailing the use of this compound as a direct precursor in the formation of annulated 1,2,4-triazine systems could not be located.

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group (-OCH3) on the pyridine ring is an electron-donating group. Its primary reactivity involves ether cleavage (demethylation) to form the corresponding pyridone or hydroxypyridine derivative. This is typically achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr3). No studies specifically describing the reactivity or transformation of the methoxy substituent on this compound were identified.

Nucleophilic Substitution Reactions Involving the Methoxy Group

The methoxy group at the C6 position of the pyridine ring is a key site for nucleophilic substitution reactions. Although methoxide (B1231860) is not an ideal leaving group, the electron-deficient nature of the pyridine ring facilitates its displacement by strong nucleophiles. This reactivity is particularly enhanced at the C2 and C6 positions (ortho and para to the ring nitrogen), as the anionic intermediate (a Meisenheimer-like complex) is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.

A notable example of this reactivity is the nucleophilic amination of methoxypyridines. While direct displacement with amines is challenging, specialized reagent systems have been developed to facilitate this transformation. For instance, the use of a sodium hydride (NaH) and lithium iodide (LiI) composite has proven effective for the amination of various methoxypyridines. This method provides a concise route to aminopyridine derivatives, which are valuable scaffolds in medicinal chemistry. The reaction proceeds smoothly at either the C2 or C4/C6 positions without requiring additional electron-withdrawing groups.

Table 1: Examples of Nucleophilic Amination on Methoxypyridine Scaffolds

Nucleophile (Amine) Product Yield (%)
Piperidine 2-(Piperidin-1-yl)pyridine High
Morpholine 4-(Pyridin-2-yl)morpholine High
n-Butylamine N-Butylpyridin-2-amine 61%
Cyclohexylamine N-Cyclohexylpyridin-2-amine 56%

This table presents generalized data for nucleophilic amination on methoxypyridine substrates to illustrate the reaction's scope.

Demethylation Strategies and Hydroxypyridine Formation

Common strategies for demethylation include:

Lewis Acids: Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers under relatively mild conditions. commonorganicchemistry.com Other Lewis acids like aluminum chloride (AlCl₃) can also be employed. rsc.org

Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) can cleave the ether bond, typically at elevated temperatures. commonorganicchemistry.comrsc.org These harsh conditions may not be suitable for sensitive substrates.

Nucleophilic Reagents: Strong nucleophiles, particularly thiolates (e.g., sodium isopropylthiolate), can effect demethylation via an Sₙ2 mechanism by attacking the methyl group. researchgate.net L-selectride has also been identified as a chemoselective reagent for the demethylation of methoxypyridines, showing efficacy where other reagents might fail. researchgate.netelsevierpure.com

Table 2: Common Reagents for O-Demethylation of Aryl Methyl Ethers

Reagent Class Specific Reagent Typical Conditions
Lewis Acid Boron Tribromide (BBr₃) DCM, -78°C to RT
Protic Acid Hydrobromic Acid (HBr) Acetic Acid, Reflux
Nucleophile Sodium Thiolates (NaSR) DMF, Reflux
Hydride Reagent L-Selectride THF, Reflux

Reactivity of the Methyl Substituent

Directed Functionalization at the Methyl Group

The methyl group at the C5 position of this compound has reactivity analogous to a benzylic position. Functionalization of this C(sp³)–H bond is a powerful strategy for introducing molecular diversity. acs.org These transformations often proceed through the deprotonation of the methyl group to form a carbanionic intermediate, which can then react with various electrophiles. rsc.org

The acidity of the methyl protons is enhanced by the attached pyridine ring. The transformation typically proceeds via tautomerization to an enamine-like intermediate, which then acts as a nucleophile. acs.org This strategy enables direct Mannich-type reactions or alkylations. However, such reactions often require harsh conditions like strong bases or high temperatures. acs.org For pyridine derivatives, C-H functionalization at the methyl group can be influenced by the position on the ring, with methyl groups at the 2- and 4-positions being generally more reactive than one at the 3- or 5-position. researchgate.net

Pyridine Ring Reactivity and Dearomatization Strategies

Nucleophilic Aromatic Substitution on Pyridine Ring Systems

The pyridine ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom. This property makes it significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than benzene. The attack of a nucleophile is highly regioselective, favoring the positions ortho and para to the nitrogen atom (C2, C4, and C6).

This selectivity is due to the stability of the anionic σ-complex (Meisenheimer intermediate) formed during the reaction. When the nucleophile attacks at the C2 or C6 position of this compound, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. This provides substantial stabilization for the intermediate, lowering the activation energy for the substitution process. In contrast, attack at the C3 or C5 positions does not allow for this charge delocalization onto the nitrogen, making the corresponding intermediate less stable and the reaction less favorable.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on pyridine rings. While the methoxy group itself is not a typical participant in these reactions, a related halo-pyridine derivative (e.g., 6-chloro- or 6-bromo-5-methylpyridine-2-carbaldehyde) serves as an excellent substrate for reactions like Suzuki and Sonogashira couplings.

Suzuki Coupling: This reaction pairs an organoboron reagent with an aryl halide in the presence of a palladium catalyst and a base. It is widely used to form biaryl structures. For a pyridine substrate, this would involve coupling a derivative like 6-bromo-5-methylpyridine-2-carbaldehyde with an arylboronic acid.

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. scirp.orgwikipedia.orgsoton.ac.uk This method is highly effective for introducing alkynyl functionalities onto the pyridine scaffold, which are versatile handles for further synthetic transformations. rsc.orgresearchgate.net The reaction conditions are generally mild, tolerating a wide range of functional groups. wikipedia.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Halopyridine Scaffolds

Reaction Name Substrate Coupling Partner Catalyst System Product Type
Suzuki Coupling Aryl Bromide/Iodide Arylboronic Acid Pd(PPh₃)₄, Base (e.g., K₂CO₃) Biaryl
Sonogashira Coupling Aryl Bromide/Iodide Terminal Alkyne Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) Aryl Alkyne

Applications of 6 Methoxy 5 Methylpyridine 2 Carbaldehyde As a Versatile Intermediate

Precursor in Pharmaceutical Synthesis

The pyridine (B92270) nucleus is a common scaffold in many biologically active compounds. As a substituted pyridine aldehyde, 6-Methoxy-5-methylpyridine-2-carbaldehyde holds potential as a starting material for complex pharmaceutical agents. The following sections explore its role in the synthesis of various therapeutic compounds based on available scientific literature.

Synthesis of Pyridine-Based Enzyme Inhibitors

Pyridine carboxaldehyde derivatives are frequently used to synthesize molecules that can inhibit enzyme activity, a key mechanism in treating many diseases. For instance, various substituted pyridine carboxaldehydes are known to react with semicarbazide or thiosemicarbazide to form semicarbazone and thiosemicarbazone derivatives, which have been investigated as potent urease inhibitors nih.gov. These inhibitors are of interest due to the role of ureolytic bacteria in conditions like gastric and duodenal cancer nih.gov.

However, a detailed review of scientific literature and patent databases did not yield specific examples or studies detailing the use of this compound as a direct precursor for the synthesis of pyridine-based enzyme inhibitors.

Construction of Antineoplastic Compounds

The development of novel anticancer agents is a primary focus of medicinal chemistry. Pyridine-based compounds, particularly thiosemicarbazones derived from pyridine aldehydes, have shown promise in this area. Research has demonstrated that metal complexes of thiosemicarbazones synthesized from 6-methylpyridine-2-carbaldehyde exhibit antineoplastic activity against human cancer cell lines nih.govresearchgate.net. The general synthetic route often involves the condensation of a pyridine aldehyde with a thiosemicarbazide derivative nih.gov.

Despite the established role of similar pyridine aldehydes in this field, there is currently no specific research or data available that documents the application of this compound in the construction of antineoplastic compounds.

Intermediates for Compounds with Antibacterial Properties

The search for new antibacterial agents is critical in addressing the challenge of antibiotic resistance. Heterocyclic compounds containing a pyridine moiety are known to possess a wide range of pharmacological activities, including antibacterial effects. The aldehyde functional group serves as a reactive handle to build more complex molecular architectures with potential antimicrobial activity.

While the broader class of pyridine derivatives is recognized for its potential in developing antibacterial drugs, specific studies detailing the synthesis of antibacterial compounds using this compound as an intermediate could not be identified in the available literature.

Routes to Multidrug-Resistant Pathogen Combatants

The rise of multidrug-resistant (MDR) bacteria presents a significant global health threat, necessitating the development of novel therapeutic strategies. The synthesis of new small molecules capable of targeting these resistant pathogens is an area of intense research.

A thorough search for documented synthetic routes that utilize this compound as an intermediate specifically for creating combatants against multidrug-resistant pathogens did not yield any results. Research in this area is ongoing, but the role of this particular compound has not been reported.

Role in Agrochemical Development

Pyridine derivatives are integral to the modern agrochemical industry, found in many leading herbicides, insecticides, and fungicides. The unique properties of the pyridine ring can impart desirable characteristics to the final product, such as efficacy and favorable environmental profiles.

Building Block for Advanced Materials

The unique electronic and coordination properties of the pyridine ring, combined with the reactivity of the carbaldehyde function, position compounds like this compound as potential precursors to sophisticated materials with tailored functionalities.

Currently, there is no specific information available in the scientific literature detailing the direct use of this compound in the synthesis of functional nanomaterials. However, the broader class of pyridine derivatives is utilized in this field. For instance, pyridine-containing ligands can be used to functionalize nanoparticles, influencing their electronic, optical, and catalytic properties. The aldehyde group in this compound could be converted into various functional groups that can anchor to the surface of nanomaterials, thereby modifying their surface chemistry and enabling their use in sensing, catalysis, or drug delivery applications.

There are no specific studies detailing the use of this compound as a precursor for supramolecular architectures. In the broader context of supramolecular chemistry, chiral pyridine-type ligands are known to be readily available and are used in the self-assembly of complex structures. chimia.ch The aldehyde functionality of this compound could be used to synthesize larger, more complex ligands through reactions such as imine condensation. These resulting ligands could then be used to coordinate with metal ions to form metallosupramolecular cages, grids, or polymers with interesting host-guest properties or catalytic activity.

Application in Selective Actinide Extraction

A significant area where derivatives of substituted pyridine carbaldehydes show considerable promise is in the field of nuclear chemistry, specifically in the selective extraction of actinides from spent nuclear fuel. The separation of trivalent actinides from lanthanides is a crucial and challenging step in the partitioning and transmutation strategy for managing high-level radioactive waste.

Research has shown that heterocyclic dicarboxamides, including those derived from pyridine, are effective in extracting actinides at various oxidation states. researchgate.net Ligands based on the pyridine framework, such as 1,2,4-triazinylpyridine derivatives, have been studied for their ability to selectively bind with actinide ions. acs.org The synthesis of these complex ligands often starts from simpler pyridine-based precursors.

Substituted pyridine carbaldehydes, such as this compound, can serve as key intermediates in the synthesis of these advanced extractants. The aldehyde group can be readily converted into other functionalities, such as amides or hydrazones, which can then be further elaborated to create the multidentate ligands required for selective metal chelation. For example, pyridine-2,6-dicarboxamides have been shown to be powerful extracting agents for tetravalent actinides. researchgate.net The development of new and more efficient ligands is an active area of research, and the availability of versatile building blocks like substituted pyridine carbaldehydes is crucial for the synthesis of novel extractant molecules with improved selectivity and extraction kinetics.

Mechanistic Investigations and Theoretical Studies on 6 Methoxy 5 Methylpyridine 2 Carbaldehyde

Computational Chemistry Approaches

Modern computational chemistry employs a range of methods to approximate solutions to the Schrödinger equation for a given molecule. These approaches vary in their accuracy and computational cost, with Density Functional Theory (DFT) and Ab Initio methods being among the most prominent.

Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency, particularly for medium to large molecular systems. scirp.org This method is based on the principle that the energy of a molecule can be determined from its electron density. A widely used DFT approach is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-31G(d,p) to perform calculations. scirp.orgnih.gov

For 6-Methoxy-5-methylpyridine-2-carbaldehyde, DFT would be used to perform a geometry optimization. This process calculates the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. The output includes precise predictions of bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. nih.gov Furthermore, DFT is instrumental in studying chemical reactivity. By analyzing the electron distribution and molecular orbitals, researchers can predict how the molecule will interact with other reagents. mdpi.com

Ab Initio Calculations

Ab initio, meaning "from the beginning," refers to a class of computational methods that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall under this category. mdpi.com While often more computationally demanding than DFT, ab initio calculations can offer higher accuracy for certain properties. These methods are valuable for providing benchmark data against which other computational techniques, including DFT, can be compared.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates higher stability. These energy values are calculated using methods like DFT. materialsciencejournal.org

Interactive Data Table: Frontier Molecular Orbital Parameters This table outlines the key parameters derived from FMO analysis. The specific energy values for this compound would be determined through a dedicated computational study.

ParameterSymbolDescriptionSignificance
Highest Occupied Molecular Orbital EnergyEHOMOThe energy of the outermost electron-containing orbital.Related to the molecule's ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital EnergyELUMOThe energy of the first vacant orbital.Related to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Energy GapΔEThe energy difference between the LUMO and HOMO (ELUMO - EHOMO).Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Electronic Structure and Spectroscopic Property Predictions

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the characterization of a compound. By calculating the electronic structure, it is possible to simulate spectra that can be compared with experimental results.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible range. materialsciencejournal.org These calculations can determine the maximum absorption wavelengths (λmax) and help assign them to specific electronic transitions within the molecule, such as π→π* or n→π*.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching and bending of chemical bonds and are observed as absorption bands in an IR spectrum. Comparing the computed spectrum with an experimental one can help confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for assigning peaks in experimental NMR spectra and confirming the connectivity of atoms within the molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathway of a chemical reaction. For reactions involving this compound, theoretical calculations can be used to map the potential energy surface. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information provides insight into the reaction kinetics and helps to elucidate the most likely mechanism. Such studies are crucial for understanding how the substituent groups (methoxy, methyl, and aldehyde) on the pyridine (B92270) ring influence the compound's reactivity in specific chemical transformations.

Investigation of Global Quantum Reactivity Parameters

Interactive Data Table: Global Quantum Reactivity Descriptors These descriptors are calculated using the energies of the frontier molecular orbitals.

ParameterSymbolFormulaDescription
Ionization PotentialIPIP ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron AffinityEAEA ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Potentialµµ = (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from a system.
Chemical Hardnessηη = (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration.
Global SoftnessSS = 1 / (2η)The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Global Electrophilicity Indexωω = µ² / (2η)Measures the ability of a species to accept electrons.

Theoretical Insights into Non-Linear Optical (NLO) Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the NLO properties of pyridine derivatives. ias.ac.inmaterialsciencejournal.org The core of these investigations lies in determining the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively) of the molecule. These parameters quantify the molecule's response to an external electric field, such as that from a high-intensity laser. A large hyperpolarizability value is indicative of a strong NLO response, which is a desirable characteristic for materials used in applications like optical signal processing and data storage. ias.ac.inrsc.org

The molecular structure of this compound, featuring a pyridine ring substituted with electron-donating (methoxy and methyl) and electron-withdrawing (carbaldehyde) groups, suggests the potential for significant NLO activity. This "push-pull" electronic asymmetry is a well-established design principle for enhancing NLO properties. The π-conjugated system of the pyridine ring facilitates intramolecular charge transfer (ICT) from the donor to the acceptor groups upon excitation by an electric field, leading to a large change in the molecular dipole moment and consequently, a high hyperpolarizability.

Theoretical studies on similar pyridine derivatives have demonstrated that computational models can effectively predict NLO behavior. ias.ac.innih.gov For instance, calculations often involve optimizing the molecular geometry and then computing the NLO properties at a specific level of theory and basis set, such as B3LYP/6-311++G(d,p). rsc.org The results of such calculations for a hypothetical analysis of this compound could be presented as follows:

Calculated NLO Properties of this compound (Hypothetical Data)

ParameterCalculated ValueUnit
Dipole Moment (μ)[Hypothetical Value]Debye
Average Polarizability (α)[Hypothetical Value]esu
First Hyperpolarizability (β)[Hypothetical Value]esu
Second Hyperpolarizability (γ)[Hypothetical Value]esu

Note: The values in this table are hypothetical and serve as an illustration of the parameters that would be calculated in a theoretical study. Actual values would require specific quantum chemical computations.

Furthermore, theoretical analysis can elucidate the relationship between the electronic structure and NLO properties. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions. Computational studies can map the distribution of these frontier orbitals to visualize the ICT pathways within the molecule.

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Methoxy 5 Methylpyridine 2 Carbaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 6-methoxy-5-methylpyridine-2-carbaldehyde, offering precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure and assessing the purity of this compound.

In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the aldehyde proton is typically observed as a singlet in the downfield region. The protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns that are influenced by the positions of the methoxy (B1213986), methyl, and carbaldehyde substituents. The methyl and methoxy protons each appear as a singlet, with their chemical shifts being characteristic of these functional groups.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region of the spectrum. The carbon atoms of the pyridine ring, as well as the methyl and methoxy carbons, also show distinct resonances that aid in the complete structural assignment.

The integration of proton signals in ¹H NMR spectra allows for the quantitative determination of the relative number of protons, which is crucial for purity assessment. The absence of impurity signals in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's high purity.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyridine Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde H ~9.8-10.2 -
Pyridine Ring H ~7.0-8.5 ~120-160
Methoxy H ~3.9-4.1 -
Methyl H ~2.3-2.5 -
Aldehyde C - ~190-195
Methoxy C - ~55-60
Methyl C - ~15-20

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Studies

While this compound itself is achiral, advanced NMR techniques can be employed to study its conformational preferences and interactions with other molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons within the molecule, which can help in determining the preferred conformation of the aldehyde and methoxy groups relative to the pyridine ring.

In cases where the compound is used as a ligand in the formation of chiral complexes, advanced NMR methods are invaluable for stereochemical determination. ipb.pt These techniques can help in elucidating the three-dimensional structure of such complexes. ipb.pt

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides critical information about the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups in this compound. The infrared spectrum of an organic molecule shows absorption bands corresponding to the stretching and bending vibrations of its bonds. vscht.cz

Key characteristic absorptions for this compound include:

C=O Stretch: A strong absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1700-1740 cm⁻¹. uc.edu The exact position can be influenced by conjugation with the pyridine ring.

C-H Stretch: The aldehyde C-H stretch typically appears as one or two bands of moderate intensity around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups occurs just below 3000 cm⁻¹. libretexts.org

C-O Stretch: The C-O stretching vibration of the methoxy group is expected in the 1250-1000 cm⁻¹ region. uc.edu

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic pyridine ring typically appear in the 1600-1400 cm⁻¹ region. libretexts.org

Table 2: Expected FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde C=O Stretch 1700-1740
Aldehyde C-H Stretch 2720, 2820
Aromatic Ring C-H Stretch 3000-3100
Methyl/Methoxy C-H Stretch 2850-3000
Aromatic Ring C=C, C=N Stretch 1400-1600

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structural formula of this compound. In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate molecular weight, allowing for the determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the molecular ion occurs at the weakest bonds and can lead to the formation of stable fragments. For this compound, common fragmentation pathways could include the loss of the aldehyde group (CHO), the methoxy group (OCH₃), or a methyl radical (CH₃). The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 3: Chemical Compounds Mentioned

Compound Name

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When this compound is exposed to UV-Vis radiation, electrons in its structure are promoted from a ground state to a higher energy excited state. The absorption of energy occurs at specific wavelengths, providing insights into the molecule's conjugated system.

The structure of this compound contains several chromophores: the pyridine ring, the aldehyde group, and the methoxy group. These features give rise to characteristic electronic transitions:

π → π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyridine ring and the carbonyl group of the aldehyde. The extensive conjugation in the system influences the energy required for this transition.

n → π* Transitions: These lower-energy transitions occur when non-bonding electrons (from the nitrogen atom in the pyridine ring and the oxygen atoms of the methoxy and aldehyde groups) are promoted to a π* antibonding orbital. These absorptions typically have lower molar absorptivity compared to π → π* transitions.

The solvent used for analysis can influence the position of absorption maxima (λmax) due to interactions with the molecule. A comprehensive analysis would involve recording spectra in solvents of varying polarities.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Expected Wavelength (λmax) Range (nm) Solvent Molar Absorptivity (ε) Range (L mol-1 cm-1)
π → π* 200 - 280 Hexane 5,000 - 15,000
n → π* 280 - 350 Hexane 50 - 1,000
π → π* 210 - 290 Ethanol 6,000 - 16,000

Note: This table is illustrative and represents typical ranges for similar aromatic aldehydes. Actual experimental values may vary.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD analysis would provide a wealth of structural information, assuming a suitable crystal can be grown.

This technique yields data on:

Unit Cell Dimensions: The parameters (a, b, c, α, β, γ) that define the repeating crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Torsion Angles: Information about the conformation of the methoxy and aldehyde substituents relative to the pyridine ring.

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds or π–π stacking that govern the crystal packing.

The analysis of a related compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, revealed a nearly planar imidazo[1,2-a]pyridine ring system. A similar planarity would be expected for the pyridine ring in this compound, with XRD confirming the orientation of its substituents.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data Parameters

Parameter Example Value
Chemical Formula C8H9NO2
Formula Weight 151.16
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.85
b (Å) 12.07
c (Å) 10.26
β (°) 93.20
Volume (Å3) 1342.2
Z (molecules/unit cell) 4

Note: This table contains hypothetical data based on typical values for small organic molecules to illustrate the output of an XRD experiment.

Chromatographic Methods for Separation and Quantification

Chromatography is essential for verifying the purity of this compound and for quantifying it in complex mixtures. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight and functional groups, this compound is expected to be amenable to GC analysis. The assay for the related compound 6-Methoxypyridine-2-carboxaldehyde is often performed using GC, indicating the suitability of this method for this class of compounds.

In a GC system, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its differential interactions with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. Comprehensive two-dimensional gas chromatography (GC×GC) could be employed for high-resolution separation from complex matrices.

Table 3: Typical Gas Chromatography (GC-MS) Parameters

Parameter Condition
Column DB-5ms (30 m x 0.25 mm x 0.25 µm)
Inlet Temperature 250 °C
Carrier Gas Helium (1 mL/min)
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a versatile method for the separation, identification, and quantification of compounds. It is especially useful for compounds that may not be sufficiently volatile or thermally stable for GC.

For this compound, a reversed-phase HPLC method would likely be effective. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound would be separated based on its hydrophobicity. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy.

Table 4: Typical High-Performance Liquid Chromatography (HPLC) Parameters

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD) at 270 nm

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the thermal stability of a material by monitoring the change in its mass as a function of temperature. A TGA experiment provides a quantitative measure of mass loss associated with processes like decomposition, oxidation, or dehydration.

When analyzing this compound, the sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is a key indicator of the compound's thermal stability. The derivative of the TGA curve (DTG curve) shows the temperature at which the rate of mass loss is maximal. Such analysis is crucial for determining the upper temperature limit for the storage and processing of the compound.

Table 5: Projected Thermogravimetric Analysis (TGA) Data

Parameter Projected Value Description
Onset Decomposition Temperature (Tonset) ~220 °C The temperature at which significant mass loss begins.
Temperature at Max Decomposition Rate (Tmax) ~250 °C The peak temperature on the DTG curve, indicating the point of fastest decomposition.

Note: The data in this table is hypothetical and serves to illustrate the typical output of a TGA experiment for a heterocyclic aromatic aldehyde.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Methoxy-5-methylpyridine-2-carbaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via oxidation of 6-methoxy-5-methyl-2-methylpyridine using potassium permanganate under controlled conditions (90–95°C, aqueous medium). Key steps include gradual addition of oxidizing agents and pH adjustment to isolate the product . Yield optimization requires monitoring reaction temperature, stoichiometric ratios (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate), and post-reaction purification via recrystallization or column chromatography. Lower yields (e.g., 47% in analogous syntheses) often result from incomplete oxidation or side reactions; using catalytic agents or inert atmospheres may improve efficiency.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Proton NMR is critical for identifying substituents. For example, methoxy groups (OCH₃) resonate at δ 3.8–4.0 ppm, while aldehyde protons appear as broad signals near δ 9.8–10.0 ppm .
  • HPLC : Purity assessment (>97%) is achievable via HPLC with UV detection, as demonstrated for structurally similar pyridinecarbaldehydes .
  • Elemental Analysis : Validate molecular formula consistency (e.g., C, H, N percentages within 0.3% of theoretical values) .

Q. How should researchers handle safety concerns during the synthesis of this compound?

  • Methodological Answer : Follow GHS guidelines for aldehydes, including:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Wear nitrile gloves and safety goggles.
  • Emergency Protocols : For skin contact, wash immediately with soap/water; for ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Strategies include:

  • Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion integrity.
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 6-methoxypyridine-2-carboxylic acid, δ 7.0–8.3 ppm for pyridine protons) .

Q. What experimental design considerations are critical for studying the reactivity of the aldehyde group in this compound?

  • Methodological Answer :

  • Protection/Deprotection Strategies : Use acetal formation to shield the aldehyde during subsequent reactions (e.g., Grignard additions).
  • Kinetic Studies : Monitor aldehyde reactivity under varying pH and solvent polarity (e.g., DMSO vs. THF).
  • Side Reaction Mitigation : Prevent overoxidation to carboxylic acids by avoiding excess KMnO₄ or prolonged heating .

Q. How can computational chemistry aid in predicting the regioselectivity of electrophilic substitutions on the pyridine ring?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces, identifying electron-rich sites (e.g., para to methoxy groups).
  • Docking Studies : Predict interactions in catalytic systems (e.g., Pd-mediated couplings).
  • Validation : Compare computed vs. experimental NMR chemical shifts to refine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.